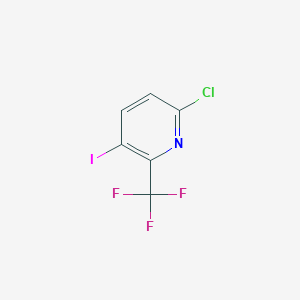

6-Chloro-3-iodo-2-(trifluorométhyl)pyridine

Vue d'ensemble

Description

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 518057-64-2. It has a molecular weight of 307.44 . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate . It is also used as a reagent in the synthesis of aminoisoindoles .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Molecular Structure Analysis

The Inchi Code for 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is 1S/C6H2ClF3IN/c7-4-2-1-3 (5 (11)12-4)6 (8,9)10/h1-2H . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The synthesis and applications of TFMP derivatives involve various chemical reactions . For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Industrie agrochimique

6-Chloro-3-iodo-2-(trifluorométhyl)pyridine : est un motif structurel clé dans les ingrédients agrochimiques actifs. Ses dérivés sont utilisés pour protéger les cultures contre les ravageurs. Les dérivés de trifluorométhylpyridine (TFMP), y compris ce composé, ont été incorporés dans plus de 20 nouveaux produits agrochimiques qui ont acquis des noms communs ISO .

Industrie pharmaceutique

Plusieurs dérivés de TFMP sont utilisés dans les produits pharmaceutiques, cinq produits pharmaceutiques contenant le groupement TFMP ayant été approuvés pour la mise sur le marché. De plus, de nombreux candidats sont actuellement en phase d'essais cliniques. Les activités biologiques de ces dérivés sont attribuées aux propriétés physicochimiques uniques de l'atome de fluor combinées au groupement pyridine .

Médecine vétérinaire

En médecine vétérinaire, deux produits contenant des dérivés de TFMP ont été approuvés pour la mise sur le marché. Ces composés jouent un rôle crucial dans le développement de traitements pour diverses questions de santé animale .

Synthèse de composés organiques fluorés

Le composé est utilisé comme intermédiaire dans la synthèse de produits chimiques organiques fluorés, essentiels au développement de nouveaux matériaux et de composés aux propriétés uniques en raison de la présence de fluor .

Médicaments approuvés par la FDA

Le groupe trifluorométhyle, qui fait partie de This compound, se retrouve dans 19 médicaments approuvés par la FDA au cours des 20 dernières années. Ces médicaments, qui contiennent le groupe TFM comme l'un des pharmacophores, couvrent une large gamme de maladies et de troubles .

Développement de matériaux fonctionnels

Les caractéristiques uniques des composés contenant du fluor comme This compound ont conduit à des progrès dans les matériaux fonctionnels. Ces matériaux sont utilisés dans diverses industries, notamment l'électronique et la catalyse .

Mécanisme D'action

Target of Action

It is known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . For instance, 4-Iodo-2-(trifluoromethyl)pyridine, a similar compound, is used as a reagent in the synthesis of aminoisoindoles as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors .

Mode of Action

Tfmps are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

Tfmp derivatives are known to have significant biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmacokinetics

The presence of fluorine in organic compounds is known to significantly influence their pharmacokinetic properties .

Result of Action

Tfmp derivatives are known to have significant biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine. For instance, light exposure can affect the stability of similar compounds . Moreover, the biological activity of pyridine heterocyclic compounds after adding fluorine is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating the activity of these enzymes, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can alter gene expression and cellular metabolism. For instance, it can inhibit the phosphorylation of specific proteins, leading to changes in cell cycle progression and apoptosis .

Molecular Mechanism

At the molecular level, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent substrate access and reduce the enzyme’s catalytic efficiency. Additionally, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can interact with DNA and RNA, affecting transcription and translation processes. These interactions can lead to changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine remains stable under specific storage conditions but can degrade when exposed to light and air. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in cells. These changes can impact cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and can accumulate in certain tissues. Its distribution is also affected by its hydrophobicity, which allows it to interact with lipid membranes and potentially disrupt membrane integrity .

Subcellular Localization

The subcellular localization of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

Propriétés

IUPAC Name |

6-chloro-3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOXSMHTCBBHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572039 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945717-57-7 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945717-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)